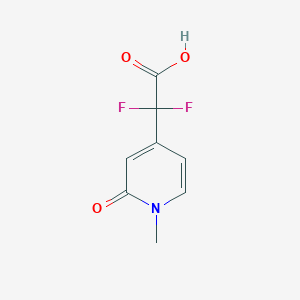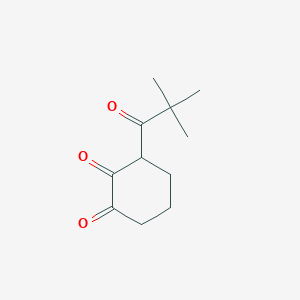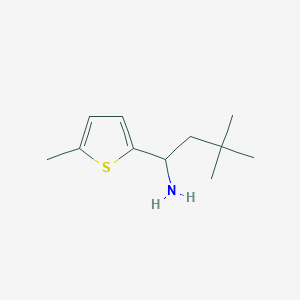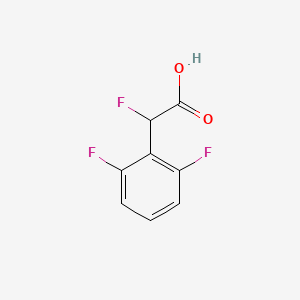
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid is an organic compound that features a benzodioxin ring fused with a fluoroacetic acid moiety
Preparation Methods
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Introduction of the Fluoroacetic Acid Moiety: The fluoroacetic acid group can be introduced via a nucleophilic substitution reaction using a fluoroacetate ester and a suitable base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoroacetic acid moiety can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to specific biological effects. The benzodioxin ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid: This compound lacks the fluoro group and has different reactivity and biological activity.
2,3-Dihydro-1,4-benzodioxin-5-yl boronic acid: This compound contains a boronic acid group instead of a fluoroacetic acid moiety, leading to different chemical properties and applications.
The uniqueness of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid lies in its combination of the benzodioxin ring and the fluoroacetic acid group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H9FO4 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H9FO4/c11-8(10(12)13)6-2-1-3-7-9(6)15-5-4-14-7/h1-3,8H,4-5H2,(H,12,13) |
InChI Key |
QMVKOTWUIYXRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072838.png)







![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)




